2-Cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester
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Overview
Description
2-cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester is an anthraquinone.
Scientific Research Applications
Applications in Liquid Crystal Displays
- Fluorescent Dyes for Liquid Crystal Displays: Synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, by cyclization with 3-oxo-butyric acid ethyl ester, demonstrated excellent orientation parameters in nematic liquid crystal, showing high potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity: Interaction with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. This aligns with predictions from the PASS computer program, indicating potential antitumor and antioxidant actions (Zvarich et al., 2014).
Application in Cancer Research
- Cytotoxic Evaluation in Cancer Research: Synthesis and testing of novel anthraquinone derivatives against cancer cell lines revealed that these compounds inhibited cancer cell growth at micromolar concentrations. One compound, in particular, demonstrated higher cytotoxicity potentially due to better DNA intercalation, indicating its potential in cancer treatment (Sadeghi-aliabadi, Tabarzadi, & Zarghi, 2004).
Properties
Molecular Formula |
C23H20ClNO5 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
[2-[(3-chloro-9,10-dioxoanthracen-2-yl)amino]-2-oxoethyl] 2-cyclopentylacetate |
InChI |
InChI=1S/C23H20ClNO5/c24-18-10-16-17(23(29)15-8-4-3-7-14(15)22(16)28)11-19(18)25-20(26)12-30-21(27)9-13-5-1-2-6-13/h3-4,7-8,10-11,13H,1-2,5-6,9,12H2,(H,25,26) |
InChI Key |
VPJKPQFPNJWADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)OCC(=O)NC2=C(C=C3C(=C2)C(=O)C4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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